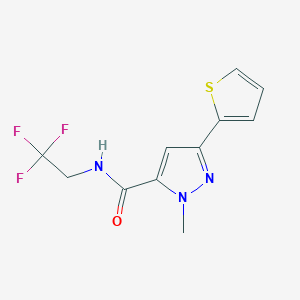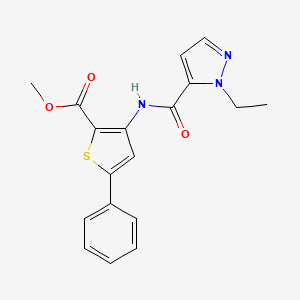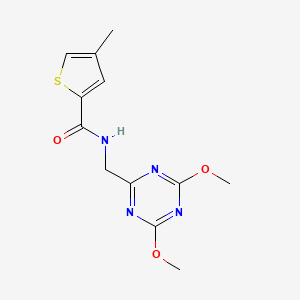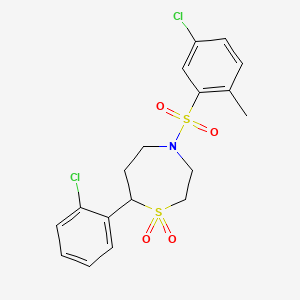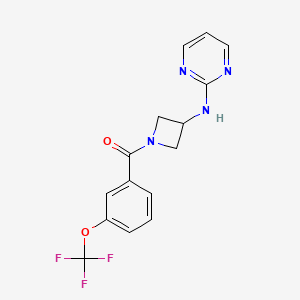![molecular formula C15H12ClN3O2S B2876793 N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-70-2](/img/structure/B2876793.png)
N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
作用機序
Target of Action
The primary targets of this compound, also known as N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cell lines are often used in research as models for studying the mechanisms of cancer and testing potential therapeutic agents.
Mode of Action
The compound interacts with its targets by exhibiting cytotoxic activity . . This disruption can lead to cell death, thereby inhibiting the growth and proliferation of the cancer cells.
Biochemical Pathways
The compound affects the biochemical pathways involved in cell growth and proliferation . By disrupting these pathways, the compound can inhibit the growth of cancer cells and potentially lead to their death. The downstream effects of this disruption can include a reduction in tumor size and a slowing of disease progression.
Pharmacokinetics
The compound’s cytotoxic activity against various cancer cell lines suggests that it is able to reach its targets effectively
Result of Action
The result of the compound’s action is a potent cytotoxic effect on cancer cells . This can lead to a reduction in tumor size and a slowing of disease progression. In vitro studies have shown that the compound exhibits significant cytotoxic activity against various cancer cell lines .
実験室実験の利点と制限
N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, which makes it an attractive candidate for research. It has been shown to have potent anticancer, antifungal, and antiviral activities, which makes it a promising compound for drug development. However, there are also limitations to using this compound in lab experiments. Its synthesis method is complex and requires several steps, which may limit its availability. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the research of N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide. One potential direction is to study its use in the treatment of Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects, and it may have potential as a therapeutic agent for these diseases. Another future direction is to study its use in combination with other drugs. This compound has been shown to have potent anticancer, antifungal, and antiviral activities, and it may be useful in combination with other drugs to enhance their effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential use in drug development.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the field of medicinal chemistry. Its unique chemical structure and potent biological activities make it a promising candidate for scientific research applications. The synthesis method of this compound has been reported using various methods, and its mechanism of action has been extensively studied. This compound has been found to have anticancer, antifungal, and antiviral activities, and it has potential for use in the treatment of Alzheimer's disease and Parkinson's disease. While there are limitations to using this compound in lab experiments, further research is needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis of N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been reported using various methods. One of the most common methods involves the reaction of 2-chlorobenzylamine with 3-methyl-4-nitro-5-thioxo-4,5-dihydro-1H-pyrazole-1-carboxamide in the presence of potassium carbonate and dimethylformamide. The resulting compound is then treated with thionyl chloride and triethylamine to yield this compound. Other methods involve the use of different starting materials and reagents, but all result in the formation of this compound.
科学的研究の応用
N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anticancer, antifungal, and antiviral activities. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and viruses by disrupting their metabolic pathways. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9-8-22-15-18-7-11(14(21)19(9)15)13(20)17-6-10-4-2-3-5-12(10)16/h2-5,7-8H,6H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBNIMBTCCNZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876711.png)
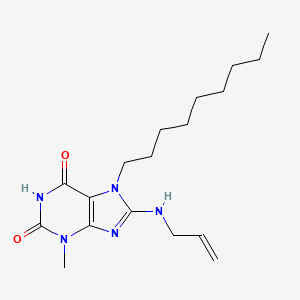

![N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2876714.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2876716.png)

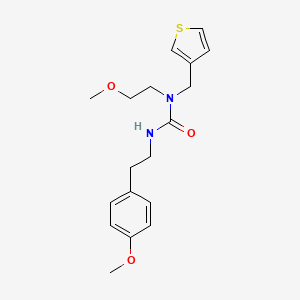
![(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2876722.png)
![3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B2876723.png)
